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Compound of Interest

Compound Name: 2-(Tetrahydro-3-furanyl)ethanol

Cat. No.: B168384 Get Quote

Tetrahydrofurfuryl alcohol (THFA), a bio-derived compound prepared by the hydrogenation of

furfural, is a colorless liquid with a mild odor.[1][2] It is widely regarded as a "green" solvent and

is utilized across various industries as a high-purity, water-miscible solvent, a reactive diluent

for epoxy resins, and a chemical intermediate.[3][4] Its structure, consisting of a tetrahydrofuran

ring substituted at the 2-position with a hydroxymethyl group, presents a unique and illustrative

case for Nuclear Magnetic Resonance (NMR) spectroscopic analysis.[2]

This guide provides a detailed technical examination of the ¹H and ¹³C NMR spectra of THFA.

As a Senior Application Scientist, the objective is not merely to present data but to offer a

comprehensive interpretation grounded in fundamental principles, empowering researchers,

scientists, and drug development professionals to confidently identify and characterize this

molecule. We will delve into the causality behind observed chemical shifts, explore the nuances

of spin-spin coupling, and provide field-proven protocols for acquiring high-quality spectral

data.

Molecular Structure and Stereochemical
Considerations
A thorough analysis of THFA's NMR spectra begins with an understanding of its molecular

structure and stereochemistry. The carbon atom at the 2-position of the tetrahydrofuran ring

(C2) is a chiral center. This chirality is the key to understanding the complexity of the ¹H NMR

spectrum, as it renders the geminal protons on the adjacent C5 methylene group and the

protons on the exocyclic C6 methylene group diastereotopic. Consequently, these pairs of
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protons are chemically non-equivalent and are expected to exhibit distinct chemical shifts and

couplings.

Caption: Molecular structure of THFA with atom numbering for NMR assignment.

¹H NMR Spectral Analysis
The ¹H NMR spectrum of THFA provides a wealth of information about its proton environment.

The signals are spread across a range of approximately 1.5 to 4.0 ppm, with an additional

signal for the hydroxyl proton whose position is concentration and solvent dependent.

Peak Assignments and Multiplicity
The interpretation of the ¹H spectrum hinges on assigning each signal to a specific proton or

group of protons within the molecule. Due to the chiral center at C2, the protons on both the C5

and C6 methylene groups are diastereotopic, leading to more complex splitting patterns than

would be expected for a simple acyclic alcohol.

Proton(s)

Approx.

Chemical Shift

(δ, ppm)

Multiplicity Integration J-Coupling (Hz)

H3, H4 1.80 - 2.05 Multiplet 4H Complex

OH
Variable (e.g.,

~2.70)
Singlet (broad) 1H N/A

H6a, H6b 3.45 - 3.65 Multiplet (dd) 2H J ≈ 11.5, 4.0

H5a, H5b 3.70 - 3.90 Multiplet 2H Complex

H2 3.95 - 4.10 Multiplet 1H Complex

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data

is synthesized from typical values found in spectral databases.[1][5]

H3 and H4 (δ ≈ 1.80 - 2.05 ppm): The four protons on the C3 and C4 carbons of the THF

ring are the most shielded, appearing furthest upfield. They show complex overlapping

multiplets due to coupling with each other and with the protons on C2 and C5.
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OH (δ ≈ 2.70 ppm): The hydroxyl proton typically appears as a broad singlet. Its chemical

shift is highly variable and depends on solvent, concentration, and temperature due to

hydrogen bonding. It does not usually show coupling to adjacent protons because of rapid

chemical exchange.

H6a, H6b (δ ≈ 3.45 - 3.65 ppm): These are the diastereotopic protons of the hydroxymethyl (-

CH₂OH) group. They are coupled to the H2 proton, and because they are non-equivalent,

they split each other. This results in what often appears as two overlapping doublets of

doublets (dd), though it can be simplified to a multiplet.

H5a, H5b (δ ≈ 3.70 - 3.90 ppm): These are the diastereotopic protons on the C5 carbon,

adjacent to the ring oxygen. Their proximity to the electronegative oxygen deshields them,

shifting them downfield. They are coupled to H2 and the C4 protons, resulting in a complex

multiplet.

H2 (δ ≈ 3.95 - 4.10 ppm): This single proton on the chiral carbon is the most deshielded of

the aliphatic protons due to its position between two oxygen atoms (the ring oxygen and the

hydroxyl group oxygen). It is coupled to protons on C3, C5, and C6, resulting in a complex

multiplet.

¹³C NMR and DEPT Spectral Analysis
The broadband-decoupled ¹³C NMR spectrum of THFA displays five distinct signals,

corresponding to the five carbon atoms in the molecule. To differentiate between CH, CH₂, and

CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is

invaluable.[6]

Peak Assignments with DEPT-135
In a DEPT-135 spectrum, CH and CH₃ carbons appear as positive peaks, while CH₂ carbons

appear as negative peaks. Quaternary carbons are not observed.[6][7] This allows for

unambiguous assignment of the THFA carbon signals.
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Carbon
Approx. Chemical Shift (δ,

ppm)
DEPT-135 Phase

C4 ~26.0 Negative (-)

C3 ~29.5 Negative (-)

C6 ~65.0 Negative (-)

C5 ~68.5 Negative (-)

C2 ~78.0 Positive (+)

Note: Chemical shifts are approximate and synthesized from typical values.[8][9][10]

C4 and C3 (δ ≈ 26.0 and 29.5 ppm): These two upfield signals correspond to the methylene

carbons of the THF ring that are furthest from the oxygen atoms. Both appear as negative

signals in the DEPT-135 spectrum, confirming they are CH₂ groups.

C6 (δ ≈ 65.0 ppm): This downfield signal is assigned to the carbon of the hydroxymethyl (-

CH₂OH) group. Its proximity to the hydroxyl oxygen causes significant deshielding. It

appears as a negative signal in the DEPT-135 spectrum.

C5 (δ ≈ 68.5 ppm): The C5 carbon, adjacent to the ring oxygen, is further deshielded and

appears as a negative DEPT-135 signal.

C2 (δ ≈ 78.0 ppm): The most downfield signal corresponds to the C2 carbon. This methine

(CH) carbon is bonded to both the ring oxygen and the hydroxymethyl group, causing it to be

the most deshielded. It appears as a positive peak in the DEPT-135 spectrum, confirming its

identity.

Experimental Protocols: Acquiring High-Fidelity
NMR Spectra
The quality of an NMR spectrum is profoundly affected by sample preparation.[11] Adherence

to a rigorous protocol is essential for obtaining sharp, well-resolved signals and accurate data.

Step-by-Step Sample Preparation and Data Acquisition
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Material & Solvent Selection:

For a standard ¹H NMR spectrum, weigh 5-25 mg of THFA.[12] For ¹³C NMR, a more

concentrated sample of 50-100 mg is recommended due to the lower natural abundance

of the ¹³C isotope.[12]

Select a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; DMSO-d₆). The solvent

must dissolve the sample completely and its deuterium signal is used by the spectrometer

for field-frequency locking.[11]

Use a volume of 0.6-0.7 mL of the deuterated solvent, which corresponds to the optimal

sample height in a standard 5 mm NMR tube.[13]

Sample Dissolution and Transfer:

Dissolve the THFA sample in the deuterated solvent in a small, clean vial before

transferring it to the NMR tube. This ensures complete dissolution.[12]

Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly

into the NMR tube.[11][14] This crucial step removes any particulate matter, which can

severely degrade magnetic field homogeneity and result in broad spectral lines.[13]

NMR Tube and Calibration:

Use a clean, dry, high-quality 5 mm NMR tube. Do not use tubes that are scratched or

chipped at the top.[15]

While an internal standard like Tetramethylsilane (TMS) can be added, it is often sufficient

to use the residual protonated solvent signal for calibration (e.g., CDCl₃ at 7.26 ppm).[12]

Spectrometer Setup and Acquisition:

Insert the sample into the spectrometer.

Allow the sample temperature to equilibrate.

Perform standard instrument procedures for locking onto the deuterium signal of the

solvent and shimming the magnetic field to optimize homogeneity.
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Acquire the ¹H spectrum, followed by the broadband-decoupled ¹³C and DEPT-135

spectra.

Data Acquisition

Sample Preparation
(Weigh THFA, Add Deuterated Solvent)

Filtration
(Remove Particulates)

Transfer to NMR Tube

Spectrometer Setup
(Lock & Shim)

1D ¹H Spectrum Acquisition

1D ¹³C & DEPT-135 Acquisition

2D COSY Acquisition
(Optional, for connectivity)

Advanced Analysis

Data Processing & Analysis
(Peak Picking, Integration, Assignment)

Click to download full resolution via product page

Caption: A generalized workflow for the NMR analysis of THFA.

Advanced 2D NMR: Confirming Connectivity with
COSY
While 1D spectra provide essential information, a 2D Correlation Spectroscopy (COSY)

experiment can definitively establish the connectivity between coupled protons. A COSY
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spectrum shows correlations (cross-peaks) between protons that are spin-coupled.

For THFA, a COSY spectrum would show:

A cross-peak between the H2 proton and the H6 protons, confirming the attachment of the

hydroxymethyl group.

Cross-peaks between H2 and the H5 and H3 protons, confirming its position on the ring.

Correlations between the H3/H4 and H5 protons, mapping out the spin system within the

five-membered ring.

Caption: ¹H-¹H coupling network in THFA as would be confirmed by a COSY experiment.

Conclusion
The NMR spectroscopic analysis of Tetrahydrofurfuryl alcohol is a powerful demonstration of

how fundamental principles can be applied to elucidate a complex molecular structure. The

chirality at the C2 position gives rise to diastereotopic protons, resulting in complex but

interpretable ¹H NMR multiplets. The combined use of broadband-decoupled ¹³C NMR and

DEPT-135 experiments provides a clear and unambiguous assignment of all carbon signals. By

following rigorous experimental protocols and employing a logical, step-wise approach to

spectral interpretation, researchers can leverage NMR spectroscopy to confidently verify the

identity and purity of THFA, a cornerstone for its application in scientific research and industrial

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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